

# Application Note: Elucidating the Structure of Arcapillin using NMR Spectroscopy

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## Compound of Interest

Compound Name: Arcapillin

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## Introduction

**Arcapillin**, a flavonoid isolated from plants of the *Artemisia* genus, has garnered significant interest in the scientific community due to its potential therapeutic properties.[1][2] Accurate structural determination is a critical first step in the exploration of any natural product for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of complex organic molecules like **Arcapillin**. [3][4][5] This application note provides a detailed overview and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to confirm the structure of **Arcapillin**.

The IUPAC name for **Arcapillin** is 2-(2,4-dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one, with a molecular formula of C<sub>18</sub>H<sub>16</sub>O<sub>8</sub>. [2][6] Its structure comprises a flavone backbone with multiple hydroxyl and methoxy substituents, necessitating a comprehensive analytical approach for unambiguous characterization. This document outlines the application of <sup>1</sup>H NMR, <sup>13</sup>C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments in this process.

## Data Presentation

The complete assignment of the proton and carbon signals of **Arcapillin** is crucial for its structural confirmation. The following tables summarize the quantitative  $^1\text{H}$  and  $^{13}\text{C}$  NMR data obtained in DMSO- $d_6$ .

Table 1:  $^1\text{H}$  NMR (500 MHz, DMSO- $d_6$ ) and  $^{13}\text{C}$  NMR (125 MHz, DMSO- $d_6$ ) Data for **Arcapillin**

Position	$\delta C$ (ppm)	$\delta H$ (ppm), Multiplicity (J in Hz)
2	162.2	-
3	107.8	7.11, s
4	182.3	-
5	152.6	-
6	132.3	-
7	158.5	-
8	91.6	6.95, s
9	153.5	-
10	104.6	-
1'	109.8	-
2'	152.1	-
3'	102.9	6.55, s
4'	157.9	-
5'	106.2	7.20, s
6'	-	-
5-OH	-	12.85, br s
6-OCH <sub>3</sub>	60.9	3.89, s
7-OCH <sub>3</sub>	56.4	3.93, s
2'-OH	-	9.85, br s
4'-OH	-	9.45, br s
5'-OCH <sub>3</sub>	56.0	3.78, s

Data sourced from similar analyses of **Arcapillin**.

## Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentration.

### Protocol 1: Sample Preparation

- Weigh approximately 5-10 mg of purified **Arcapillin**.
- Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

### Protocol 2: <sup>1</sup>H NMR Spectroscopy

- Instrument: 500 MHz NMR Spectrometer
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Pulse Program: zg30
- Number of Scans (ns): 16-64 (adjust for concentration)
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): 4.0 s
- Spectral Width (sw): 20 ppm
- Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to  $\delta$  2.50 ppm.

## Protocol 3: $^{13}\text{C}$ NMR Spectroscopy

- Instrument: 125 MHz NMR Spectrometer (on a 500 MHz system)
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans (ns): 1024-4096 (adjust for concentration)
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): 1.0 s
- Spectral Width (sw): 240 ppm
- Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the DMSO-d<sub>6</sub> solvent peak to  $\delta$  39.52 ppm.

## Protocol 4: 2D COSY (Correlation Spectroscopy)

- Instrument: 500 MHz NMR Spectrometer
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Pulse Program: cosygpqf
- Number of Scans (ns): 4-8 per increment
- Relaxation Delay (d1): 1.5 s
- Number of Increments (td in F1): 256-512
- Spectral Width (sw in F2 and F1): 12 ppm

- Processing: Apply a sine-bell window function in both dimensions and perform 2D Fourier transformation. Symmetrize the spectrum if necessary.

## Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence)

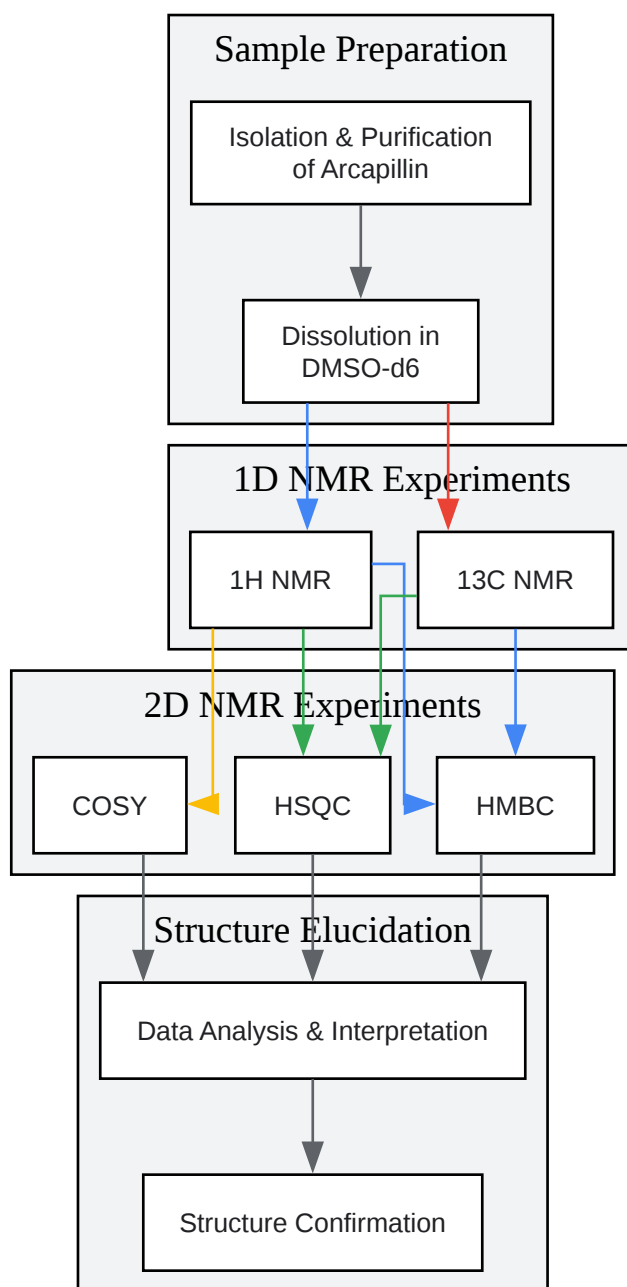
- Instrument: 500 MHz NMR Spectrometer
- Solvent: DMSO-d6
- Temperature: 298 K
- Pulse Program: hsqcedetgpsisp2.3
- Number of Scans (ns): 8-16 per increment
- Relaxation Delay (d1): 1.5 s
- Number of Increments (td in F1): 128-256
- Spectral Width (sw in F2): 12 ppm
- Spectral Width (sw in F1): 180 ppm
- $^1J(C,H)$  Coupling Constant: Optimized for 145 Hz
- Processing: Apply a Qsine window function in both dimensions and perform 2D Fourier transformation.

## Protocol 6: 2D HMBC (Heteronuclear Multiple Bond Correlation)

- Instrument: 500 MHz NMR Spectrometer
- Solvent: DMSO-d6
- Temperature: 298 K

- Pulse Program: hmbcgplpndqf
- Number of Scans (ns): 16-32 per increment
- Relaxation Delay (d1): 2.0 s
- Number of Increments (td in F1): 256-512
- Spectral Width (sw in F2): 12 ppm
- Spectral Width (sw in F1): 220 ppm
- Long-range J(C,H) Coupling Constant: Optimized for 8 Hz
- Processing: Apply a sine-bell window function in both dimensions and perform 2D Fourier transformation.

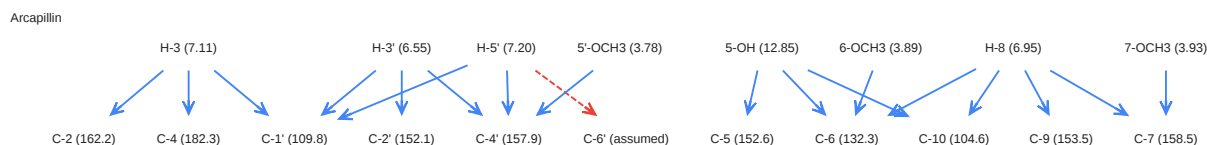
## Mandatory Visualizations



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Caption: Workflow for **Arcapillin** structure elucidation.





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Caption: Key HMBC correlations for **Arcapillin**.

## Results and Discussion

The structural elucidation of **Arcapillin** is achieved through a systematic analysis of the data from the aforementioned NMR experiments.

- **<sup>1</sup>H NMR:** The proton spectrum provides initial information on the types and number of protons present. The downfield signal at  $\delta$  12.85 ppm is characteristic of a chelated hydroxyl group at the C-5 position of the flavone A-ring. The aromatic region shows four singlets, indicating isolated protons on the aromatic rings. Three singlets corresponding to methoxy groups are also observed.
- **<sup>13</sup>C NMR:** The carbon spectrum reveals the presence of 18 distinct carbon signals, consistent with the molecular formula. The signal at  $\delta$  182.3 ppm is characteristic of a carbonyl carbon (C-4) in a flavone nucleus. The remaining signals correspond to aromatic, olefinic, and methoxy carbons.
- **COSY:** The COSY spectrum is used to identify proton-proton spin coupling networks. In the case of **Arcapillin**, the absence of significant cross-peaks in the aromatic region confirms that the aromatic protons are not on adjacent carbons, which is consistent with the proposed substitution pattern.
- **HSQC:** The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the protonated carbons. For example, the proton at  $\delta$  7.11 ppm is directly attached to the carbon at  $\delta$  107.8 ppm (C-3), and the proton at  $\delta$  6.95 ppm is attached to the carbon at  $\delta$  91.6 ppm (C-8).

- HMBC: The HMBC spectrum is arguably the most critical experiment for elucidating the complete carbon skeleton and the placement of substituents. It reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations that confirm the structure of **Arcapillin** include:
  - The correlation of the 5-OH proton ( $\delta$  12.85) to C-5, C-6, and C-10, confirming the A-ring structure.
  - The correlation of the H-3 proton ( $\delta$  7.11) to C-2, C-4, and C-1', which connects the B-ring to the C-ring.
  - The correlations of the methoxy protons to their respective attached carbons (6-OCH<sub>3</sub> to C-6, 7-OCH<sub>3</sub> to C-7, and 5'-OCH<sub>3</sub> to C-5'), confirming the positions of these substituents.
  - Correlations from the B-ring protons (H-3' and H-5') to various carbons in the B-ring, confirming its substitution pattern.

## Conclusion

The collective data from 1D and 2D NMR experiments provide a comprehensive and unambiguous structural elucidation of **Arcapillin**. The combination of <sup>1</sup>H, <sup>13</sup>C, COSY, HSQC, and HMBC spectra allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecular framework. This detailed structural information is fundamental for further research into the biological activities and potential therapeutic applications of **Arcapillin**. The protocols and data presented herein serve as a valuable resource for researchers in natural product chemistry and drug discovery.

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